2,3-Diaminopropane-1-thiol dihydrobromide; min. 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

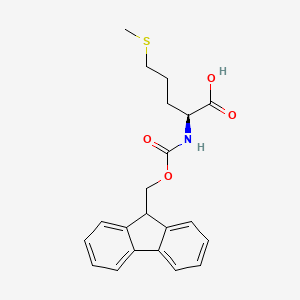

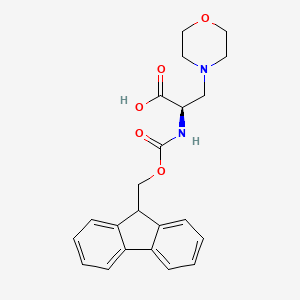

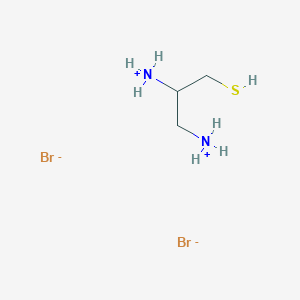

2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C3H10N2S.2HBr . It is an off-white solid and is used as a reagent and building block .

Molecular Structure Analysis

The molecular weight of 2,3-Diaminopropane-1-thiol dihydrobromide is 268.01378 . The molecular structure can be represented by the SMILES notation: SCC([NH3+])C[NH3+].[Br-].[Br-] .Physical And Chemical Properties Analysis

2,3-Diaminopropane-1-thiol dihydrobromide is an off-white solid . It is soluble in water, ethanol, or ether . The melting point is between 210-215 °C . It is stable for at least 2 years after receipt when stored at -20°C .Scientific Research Applications

Synthesis and Analytical Applications

Synthesis of Aminopropane Derivatives

2,3-Diaminopropane-1-thiol dihydrobromide serves as an intermediate in the synthesis of various compounds. For example, its derivatives are used in the synthesis of 1,2-Diaminopropane, which is crucial for producing fine chemicals, medicines, dyes, and pesticides. This synthesis showcases the compound's role in creating valuable intermediates for broader applications (Xie Yong-ju, 2009).

Spectral Studies and Metal Determination

It has been applied in the development of new azo compounds and Schiff bases for the spectrophotometric determination of metals like Cobalt(II). This illustrates its significance in analytical chemistry for detecting and quantifying metal ions in various samples (A. M. Khedr et al., 2005).

Material Science and Catalysis

Inorganic-Organic Hybrid Materials

In material science, the compound contributes to the formation of inorganic-organic hybrid materials. For instance, its reaction with rhodium(III) chloride in hydrobromic acid forms complexes that are studied for their potential in crystal engineering and materials science (M. Bujak & W. Frank, 2002).

Catalysis and Reaction Studies

Its derivatives have been used to study catalysis, such as in the selective halogenation of aromatic rings under mild conditions. This demonstrates its utility in organic synthesis and the development of new catalytic processes (Ilaria Gamba et al., 2011).

Chemical Sensing and Bioimaging

Fluorescent Material for Bioimaging

The compound's derivatives have found applications in bioimaging and chemical sensing. For example, a derivative was synthesized for fluorescent recognition of diamines, showcasing its potential in developing sensitive and selective sensors for biological and environmental monitoring (Cui-bing Bai et al., 2021).

Environmental and Sustainability Research

Recovery and Purification from Fermentation Broth

In environmental and sustainability research, methods have been developed for the efficient recovery and purification of diamines, including 1,3-diaminopropane, from fermentation broths. This underscores its role in the bio-based production of chemicals, contributing to greener chemical processes and sustainable industrial practices (Jong An Lee et al., 2019).

Safety and Hazards

The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305 + P351 + P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes . It is not classified as dangerous goods for transportation .

properties

IUPAC Name |

(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAYOPSZSQIZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)[NH3+])[NH3+].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminopropane-1-thiol dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)